N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide
Brand Name: Vulcanchem
CAS No.: 1006001-63-3
VCID: VC5969087
InChI: InChI=1S/C23H23N3O3S/c1-29-20-9-5-8-18(14-20)12-13-24-22(28)15-19-16-30-23(25-19)26-21(27)11-10-17-6-3-2-4-7-17/h2-11,14,16H,12-13,15H2,1H3,(H,24,28)(H,25,26,27)/b11-10+
SMILES: COC1=CC=CC(=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3
Molecular Formula: C23H23N3O3S
Molecular Weight: 421.52

N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide

CAS No.: 1006001-63-3

Cat. No.: VC5969087

Molecular Formula: C23H23N3O3S

Molecular Weight: 421.52

* For research use only. Not for human or veterinary use.

N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide - 1006001-63-3

Specification

CAS No. 1006001-63-3
Molecular Formula C23H23N3O3S
Molecular Weight 421.52
IUPAC Name (E)-N-[4-[2-[2-(3-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Standard InChI InChI=1S/C23H23N3O3S/c1-29-20-9-5-8-18(14-20)12-13-24-22(28)15-19-16-30-23(25-19)26-21(27)11-10-17-6-3-2-4-7-17/h2-11,14,16H,12-13,15H2,1H3,(H,24,28)(H,25,26,27)/b11-10+
Standard InChI Key NHXPEISCSWYCHX-ZHACJKMWSA-N
SMILES COC1=CC=CC(=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Formula and Physicochemical Properties

N-(4-(2-((3-Methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is defined by the systematic IUPAC name (E)-N-[4-[2-[2-(3-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide, reflecting its conjugated enamide backbone and substituted thiazole core . Key identifiers include:

PropertyValueSource
CAS Registry Number1006001-63-3
Molecular FormulaC23H23N3O3S\text{C}_{23}\text{H}_{23}\text{N}_{3}\text{O}_{3}\text{S}
Molecular Weight421.5 g/mol
SMILESCOC1=CC=CC(=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3
InChIKeyNHXPEISCSWYCHX-ZHACJKMWSA-N

The presence of a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) and a trans-configured cinnamamide moiety (C6H5CH=CHCONH\text{C}_6\text{H}_5-\text{CH}=\text{CH}-\text{CONH}-) suggests potential for π-π stacking interactions and hydrogen bonding, critical for molecular recognition in biological systems.

Stereochemical and Conformational Analysis

The (E)-configuration of the cinnamamide double bond enforces planarity between the phenyl and acrylamide groups, a feature often correlated with enhanced binding affinity in enzyme inhibitors. Computational modeling of the 3D conformer (PubChem CID 41229904) reveals two distinct spatial arrangements:

  • Extended conformation: The thiazole and cinnamamide groups occupy antiparallel positions, maximizing solvent exposure.

  • Folded conformation: Intramolecular hydrogen bonding between the thiazole nitrogen and methoxyphenethyl carbonyl oxygen stabilizes a compact structure .

These conformations may influence bioavailability, as folded states typically exhibit lower membrane permeability but higher target specificity.

Synthetic Pathways and Analytical Characterization

Synthesis Methodology

While a detailed protocol for N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide remains unpublished, analogous thiazole-cinnamamide hybrids are synthesized via a multi-step sequence:

  • Thiazole Ring Formation: Cyclocondensation of α-bromoacetophenone derivatives with thioureas in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C.

  • Side Chain Elaboration: Amidation of the thiazole-2-amine intermediate with cinnamoyl chloride under Schotten-Baumann conditions.

  • Methoxyphenethyl Coupling: Reaction of the resulting acrylamide with 3-methoxyphenethylamine via carbodiimide-mediated coupling (e.g., EDCI/HOBt).

Reaction progress is monitored by thin-layer chromatography (TLC; Rf ≈ 0.3–0.5 in ethyl acetate/hexane), with typical yields ranging from 45% to 62% after column purification.

Spectroscopic Characterization

Critical analytical data for structural validation include:

TechniqueKey ObservationsInference
1H^1\text{H} NMRδ 7.68 (d, J=15.6 Hz, 1H, CH=CHCO)Trans-cinnamamide configuration
δ 3.82 (s, 3H, OCH3)Methoxy group
δ 6.72–7.42 (m, 8H, aromatic)Substituted phenyl rings
HRMSm/z 422.1584 [M+H]+Confirms molecular formula
IR1650 cm⁻¹ (C=O stretch)Amide and ketone groups

These spectra align with predicted functional group vibrations and proton environments.

Future Research Trajectories and Applications

Targeted Drug Delivery Systems

Encapsulation in PEGylated liposomes or mesoporous silica nanoparticles could address the compound’s predicted low aqueous solubility (LogP ≈ 3.8) . Sustained-release formulations may optimize pharmacokinetic profiles for chronic inflammatory conditions.

Structure-Activity Relationship (SAR) Studies

Systematic modifications to explore SAR include:

  • Replacing the methoxy group with halogens to enhance electron-withdrawing effects.

  • Introducing sulfonamide substituents on the thiazole ring to improve metabolic stability.

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